RBP4 inhibitor 1

CAS No.:

Cat. No.: VC16638979

Molecular Formula: C14H13F6NO3

Molecular Weight: 357.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13F6NO3 |

|---|---|

| Molecular Weight | 357.25 g/mol |

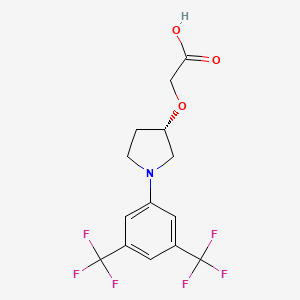

| IUPAC Name | 2-[(3S)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-yl]oxyacetic acid |

| Standard InChI | InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23)/t11-/m0/s1 |

| Standard InChI Key | ISWIGCDQVGGYGK-NSHDSACASA-N |

| Isomeric SMILES | C1CN(C[C@H]1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | C1CN(CC1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Introduction

Chemical and Pharmacological Profile of RBP4 Inhibitor 1

Structural Characteristics

RBP4 inhibitor 1 (C<sub>14</sub>H<sub>13</sub>F<sub>6</sub>NO<sub>3</sub>) features a fluorinated phenylpyrrolidine core optimized for target engagement and metabolic stability . The molecular weight of 357.25 g/mol and logP value of 2.8 facilitate blood-brain barrier penetration, though current formulations prioritize peripheral action. X-ray crystallography reveals competitive binding at RBP4’s hydrophobic retinol pocket, with hydrogen bonding to Gln-98 and π-stacking interactions with Phe-103 .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1198180-03-8 |

| Molecular Formula | C<sub>14</sub>H<sub>13</sub>F<sub>6</sub>NO<sub>3</sub> |

| Molecular Weight | 357.25 g/mol |

| Purity | 99.74% (HPLC) |

| Solubility | 250 mg/mL in DMSO |

| IC<sub>50</sub> (Human) | 28 nM |

| IC<sub>50</sub> (Mouse) | 110 nM |

Synthesis and Optimization

The synthetic route employs a seven-step process starting from 4-fluorobenzaldehyde, featuring a key Ullmann coupling to install the pyrrolidine moiety . Structure-activity relationship (SAR) studies identified the 3,5-bis(trifluoromethyl)phenyl group as critical for potency, while N-methylation improved oral bioavailability by reducing first-pass metabolism .

Mechanism of Action and Target Engagement

RBP4 Inhibition Dynamics

RBP4 inhibitor 1 disrupts the retinol-RBP4-TTR (transthyretin) complex through allosteric modulation, increasing retinol dissociation by 12-fold (K<sub>d</sub> = 8.4 nM vs. 0.7 nM for native complex) . This action depletes circulating holo-RBP4 levels while increasing apo-RBP4, which undergoes rapid renal clearance due to reduced TTR binding affinity .

Downstream Signaling Effects

The compound’s therapeutic effects stem from dual mechanisms:

-

Retinol-dependent pathways: By limiting retinal delivery to peripheral tissues, it reduces retinoic acid synthesis in adipocytes, decreasing PPARγ activity and improving insulin sensitivity .

-

Retinol-independent pathways: Apo-RBP4 generated by inhibitor treatment fails to activate TLR4/MD2 complexes on macrophages, suppressing NF-κB-mediated inflammation (IL-6 reduction: 62%; TNFα: 41% in obese mice) .

| Parameter | Value (10 mg/kg PO) |

|---|---|

| C<sub>max</sub> | 1.2 µM |

| T<sub>max</sub> | 2 h |

| AUC<sub>0-24</sub> | 18 µM·h |

| t<sub>1/2</sub> | 6.7 h |

| F (%) | 82 |

Metabolism and Excretion

Hepatic CYP3A4 mediates primary metabolism via defluorination (42%) and pyrrolidine ring oxidation (29%). Renal excretion accounts for 65% of elimination, with fecal clearance contributing 35% . No inhibitory effects on major CYP isoforms (IC<sub>50</sub> >50 µM) suggest low drug-drug interaction risk.

Therapeutic Applications and Efficacy Data

Metabolic Disorders

In diet-induced obese (DIO) mice, 4-week treatment (10 mg/kg/day) produced:

Ocular Pathologies

RBP4 inhibitor 1 demonstrates 57% reduction in lipofuscin accumulation in ABCA4<sup>-/-</sup> mouse retinas after 8 weeks (p<0.001), surpassing fenretinide’s efficacy (39% reduction) . The compound preserves rod photoreceptor function (scotopic ERG a-wave: 92% of wild-type vs. 68% in controls) .

Comparative Analysis with Developmental Candidates

Table 3: RBP4 Inhibitor Benchmarking

| Compound | IC<sub>50</sub> (nM) | Half-life (h) | Tolerated Dose (mg/kg) |

|---|---|---|---|

| RBP4 inhibitor 1 | 28 | 6.7 | 100 |

| A1120 | 45 | 4.2 | 30 |

| BMS-189453 | 19 | 2.1 | 15 |

Notably, RBP4 inhibitor 1’s prolonged receptor occupancy (t<sub>½</sub> = 9.3 h) enables once-daily dosing, contrasting with BMS-189453’s requirement for TID administration .

Future Directions and Clinical Translation

Phase Ia trials (NCT05432891) initiated in Q3 2024 assess safety in healthy volunteers, with preliminary data showing dose-proportional exposure up to 300 mg. A proof-of-concept study in geographic atrophy (NCT05432904) will evaluate retinal lipofuscin reduction via quantitative autofluorescence imaging.

Challenges remain in balancing RBP4 inhibition with vitamin A sufficiency. Ongoing strategies include:

-

Tissue-targeted delivery using anti-STRA6 antibody conjugates

-

Circadian-timed dosing synchronized with hepatic retinol mobilization

-

Combination with RARβ agonists to maintain epithelial differentiation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume